molecular formula C9H12N2O B13036852 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one

6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one

Cat. No.: B13036852
M. Wt: 164.20 g/mol
InChI Key: LPYJVFDRGCBYPQ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one (CAS: 2102410-65-9) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine core. The 6,6-dimethyl substitution introduces steric hindrance and modulates electronic properties, distinguishing it from simpler analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6,6-dimethyl-4,5-dihydropyrazolo[1,5-a]pyridin-7-one

InChI

InChI=1S/C9H12N2O/c1-9(2)5-3-7-4-6-10-11(7)8(9)12/h4,6H,3,5H2,1-2H3

InChI Key

LPYJVFDRGCBYPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=NN2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution. This reaction leads to the formation of the desired compound through an intramolecular cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound belongs to the pyrazolo-fused pyridine family, whereas closely related derivatives often feature pyrimidine cores (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-ones). Key distinctions include:

  • Pyridine vs. Pyrimidine : The pyridine ring (one nitrogen atom) in the target compound contrasts with pyrimidine (two nitrogen atoms) in analogs like those in –3. This difference alters electron density, hydrogen-bonding capacity, and metabolic stability .
  • Substituent Effects : The 6,6-dimethyl group enhances lipophilicity compared to hydroxyl, nitro, or methoxy substituents in analogs such as 4l (2,6-dichlorophenyl) or 4q (4-nitrophenyl) .

Physicochemical Properties

Analytical data from pyrimidine analogs (–5) highlight trends:

Compound Molecular Formula C (%) H (%) N (%) Key Substituents
Target Compound C9H13N3O - - - 6,6-dimethyl
4l (Pyrimidine analog) C18H14ClFN6O2 53.94 3.52 20.97 2,6-dichlorophenyl, 4-hydroxyphenyl
4q (Pyrimidine analog) C18H15N7O4 54.96 3.84 24.93 4-nitrophenyl

The dimethyl groups in the target compound likely increase hydrophobicity compared to polar substituents (e.g., -NO2 in 4q or -OH in 4c), impacting solubility and bioavailability .

Antimicrobial and Antitubercular Activity

  • Pyrimidine Analogs : Compound 77 () demonstrates antitubercular activity via hydroxylation and N-methylation metabolism, targeting Mtb cell wall biosynthesis. Substituents at C-3 (e.g., substituted phenyl groups) are critical for potency .
  • Antifungal Derivatives : Pyrazolo[1,5-a]pyrimidines like 4j () exhibit activity against phytopathogens, with trifluoromethyl and hydroxyl groups enhancing efficacy .

Anticancer Activity

The pyridine core in the target compound may offer distinct interaction profiles with kinase or DNA targets .

Key Research Findings

  • Structural Flexibility: Minor changes (e.g., pyridine vs. pyrimidine) significantly alter electronic properties and bioactivity.
  • Synthetic Optimization : Green methods (ultrasonication, aqueous media) improve sustainability for scaled production .
  • Metabolic Considerations : Substituents influence metabolic pathways; dimethyl groups may reduce susceptibility to oxidative metabolism compared to nitro or hydroxyl groups .

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